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Abstract

Olaquindox is a quinoxaline-1,4-dioxide derivative that was historically used as an
antimicrobial agent and growth promoter in animal feed, particularly for pigs.[1][2][3] Despite its
efficacy, significant toxicological concerns, primarily related to its genotoxic and potential
carcinogenic properties, have led to its ban as a feed additive in numerous jurisdictions,
including the European Union and China.[4][5] This technical guide provides an in-depth review
of the toxicological profile of olaquindox, summarizing key data on its pharmacokinetic
properties, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects.
The underlying mechanisms of toxicity, which are centrally linked to the generation of reactive
oxygen species (ROS) and subsequent oxidative damage, are detailed.[3][6][7] Furthermore,
this document outlines the regulatory safety assessment, explaining the basis for the
withdrawal of its approval and the inability of expert committees like the Joint FAO/WHO Expert
Committee on Food Additives (JECFA) to establish an Acceptable Daily Intake (ADI).[1][2][8]
Standardized experimental protocols for key toxicological assays are also described to provide
a comprehensive resource for researchers and drug development professionals.

Introduction

Olaquindox, chemically known as 2-(N-2-hydroxyethyl-carbamoyl)-3-methyl-quinoxaline-1,4-
dioxide, is a synthetic compound that was widely employed in the livestock industry to prevent
bacterial infections and improve feed efficiency and growth rates in pigs.[1][3][9] Its
antibacterial mechanism of action involves the inhibition of bacterial DNA synthesis.[3][10]
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However, extensive toxicological evaluation has revealed a profile of significant concern. The
parent compound exhibits potent genotoxic activity across a range of in vitro and in vivo
assays.[1][11][12] This inherent genotoxicity, coupled with findings of adrenal gland toxicity and
the induction of benign tumors in animal studies, has raised critical questions about its safety
for target animals, human consumers of animal products, and workers handling the substance.
[1][13] Consequently, regulatory bodies worldwide have re-evaluated and ultimately restricted
its use in food-producing animals.[4][5]

Toxicological Profile
Pharmacokinetics: Absorption, Distribution, Metabolism,
and Excretion (ADME)

Olaquindox is characterized by rapid and extensive absorption from the gastrointestinal tract
following oral administration in multiple species, including rats and pigs.[10][14]

o Absorption and Excretion: In both rats and pigs, over 85-90% of an oral dose is absorbed
and subsequently excreted in the urine, primarily within the first 24-48 hours.[10][14] The
remainder is eliminated through the feces.[10][14] In pigs, a significant portion (around 70%)
of the dose is excreted as the unchanged parent compound in the urine.[1][13]

« Distribution: After absorption, the compound is widely distributed throughout the body.[2][10]
In pigs, the highest residue concentrations are initially found in the kidney and liver, but these
levels decline rapidly following withdrawal of the drug.[2][10] After a 28-day withdrawal
period, residues of the parent compound are negligible.[1][13]

o Metabolism: While a large fraction is excreted unchanged in pigs, metabolism does occur,
yielding metabolites such as mono-N-oxides and carboxylic acid derivatives.[10][13] The
major long-lived metabolite, 3-methyl-quinoxaline-2-carboxylic acid (MQCA), has been
established as the marker residue for monitoring purposes.[13] A study identified
deoxyolaquindox as a significant metabolite in the liver and kidney tissues of pigs.[5]

Acute and Subchronic Toxicity

Olaquindox demonstrates moderate acute toxicity. The primary toxic effects observed in short-
term and subchronic studies involve the adrenal glands.[1]
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Table 1: Acute Toxicity of Olaquindox

. Route of LDso (mgl/kg body
Species o . ] Reference
Administration weight)
Rat Oral 1704 [15]
Mouse Oral ~2500 - 5000 [10]
Rabbit Subcutaneous >500 [10]

| Cat | Subcutaneous | >500 |[10] |

e Subchronic Effects: In a 90-day study in dogs, a no-effect level was not clearly established,
with vomiting being a common sign at doses of 20 mg/kg bw/day and above.[10] In rats, a
90-day study identified a no-effect level of 1 mg/kg bw/day, with increases in adrenal and
ovarian weights at higher doses.[10] Studies in pigs have shown that olaquindox can cause
damage to the adrenal cortex even at growth-promoting levels.[1]

Genotoxicity

Olaquindox is a well-documented genotoxic agent. It has tested positive in a vast array of
bacterial and mammalian test systems, both in vitro and in vivo.[1][13]

» Findings: Positive results have been reported in microbial tests, as well as in mammalian cell
assays measuring DNA fragmentation (Comet assay), chromosome damage (micronucleus
assay), and gene mutation.[1][6][11][12] Studies in human hepatoma (HepG2) cells
confirmed that olaquindox induces significant DNA and chromosome damage.[6]

e Mechanism: The genotoxicity of olaquindox is not believed to stem from direct binding to
DNA.[10][13] Instead, the primary mechanism is the induction of oxidative stress. The
metabolic reduction of its N-oxide groups generates reactive oxygen species (ROS), which in
turn cause oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8-
OHdG).[6][7]

Table 2: Summary of Key Genotoxicity Studies
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Test System Endpoint Measured Result Reference

Microbial Assays

Gene Mutation Positive [1]1[12][13]
(e.g., Ames Test)
o DNA Fragmentation N
Vero Cells (in vitro) Positive [11]
(Comet Assay)
Chromosome
Vero Cells (in vitro) Damage Positive [11]

(Micronucleus Assay)

DNA Fragmentation &

HepG2 Cells (in vitro) Chromosome Positive [6]
Damage
o ROS & 8-OHdG N
HepG2 Cells (in vitro) ) Positive [6]
Formation

| Chinese Hamster (in vivo) | Spermatogonia Cytogenetics | Weak Positive |[1][13] |

Carcinogenicity

The carcinogenic potential of olaquindox has been evaluated in long-term studies in rodents.
The overall assessment is that olaquindox is not a direct carcinogen, though it has been
shown to increase the incidence of certain benign tumors at high doses.[1][13]

» Rat Studies: In multiple studies in rats, no evidence of carcinogenicity was found.[1][13] One
study reported a small increase in mammary fibroadenomas, but this was not considered
conclusive.[10]

e Mouse Studies: One study in mice showed small increases in benign adenomas of the
adrenal gland, lung, and ovary, but only in males at the highest tested dose of 54 mg/kg
bw/day.[1][13] JECFA specifically noted uncertainty regarding the mechanism behind the
slight increase in adrenal cortical adenomas in male mice.[8]

Reproductive and Developmental Toxicity
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Studies on reproductive and developmental toxicity have established a no-observed-adverse-
effect level (NOAEL).

o Multigeneration Study: A multigeneration reproductive toxicity study in rats yielded a NOAEL
of 2.5 mg/kg bw/day.[1][13]

e Other Findings: In a subchronic study in monkeys, high doses of olaquindox (20 and 40
mg/kg bw/day) were associated with immature testes in males and ovarian inactivity in
females.[10]

Other Toxicities

» Phototoxicity: Olaquindox is known to cause photoallergic reactions.[8] Upon exposure to
UV light, it can form a reactive oxaziridine derivative that binds to proteins, creating a
photoallergen and inducing skin reactions such as erythema and edema in rats.[8]

Mechanistic Toxicology: Signaling Pathways

The toxicity of olaquindox is intrinsically linked to its chemical structure, specifically the
quinoxaline-1,4-dioxide moiety. The metabolic reduction of these N-oxide groups is a key event
that initiates a cascade of cellular damage mediated by oxidative stress.

The primary mechanism involves the generation of ROS, which leads to a state of oxidative
stress within the cell. This excess ROS can damage cellular macromolecules, including lipids,
proteins, and DNA. The resulting oxidative DNA damage can trigger several downstream
signaling pathways, including the activation of the p53 tumor suppressor protein.[3][16]
Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe,
initiate apoptosis (programmed cell death), often through the mitochondrial pathway.[16][17]
This involves changes in mitochondrial membrane potential and the release of pro-apoptotic
factors.[17]
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Caption: Olaquindox-induced toxicity signaling pathway.
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Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of toxicological endpoints.
Below are generalized protocols for key assays used to evaluate the safety of compounds like
olaquindox.

In Vitro Cytokinesis-Block Micronucleus (CBMN) Assay

This assay is used to detect chromosomal damage.

Cell Culture: Human-derived cells (e.g., HepG2) or other suitable mammalian cell lines are
cultured in appropriate media until they reach 50-60% confluency.

o Treatment: Cells are exposed to a range of concentrations of olaquindox (and
negative/positive controls) for a period of 3-6 hours.

e Cytochalasin B Addition: After treatment, the medium is replaced with fresh medium
containing cytochalasin B. This agent blocks cytokinesis (cell division) without blocking
nuclear division, leading to the accumulation of binucleated cells.

 Incubation: Cells are incubated for a duration equivalent to 1.5-2.0 normal cell cycles.

e Harvesting and Staining: Cells are harvested, subjected to a mild hypotonic treatment, fixed,
and dropped onto microscope slides. The cytoplasm and nuclei are then stained (e.g., with
Giemsa).

e Scoring: Slides are analyzed under a microscope. The frequency of micronuclei (small,
extra-nuclear bodies containing chromosome fragments or whole chromosomes) is scored in
at least 1000 binucleated cells per concentration.

Single Cell Gel Electrophoresis (Comet) Assay

This assay detects primary DNA damage (strand breaks).

o Cell Preparation: A cell suspension is prepared from cultured cells or tissues exposed to
olaquindox.
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Embedding: The cells are mixed with low-melting-point agarose and layered onto a
microscope slide pre-coated with normal melting point agarose.

Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and
proteins, leaving behind the nuclear DNA (nucleoids).

Alkaline Unwinding: Slides are placed in an alkaline electrophoresis buffer (pH > 13) to
unwind the DNA.

Electrophoresis: Electrophoresis is performed under alkaline conditions. Damaged DNA
containing breaks relaxes and migrates out of the nucleoid, forming a "comet tail."

Staining and Visualization: Slides are neutralized, stained with a fluorescent DNA dye (e.g.,
SYBR Green), and viewed with a fluorescence microscope.

Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail,
which is proportional to the level of DNA damage.
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Caption: Workflow for in vitro genotoxicity assessment.
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Safety and Regulatory Assessment

The comprehensive toxicological data for olaquindox has led to a stringent regulatory stance
in many parts of the world.

Regulatory Status

Due to concerns over its genotoxic and carcinogenic potential, the European Union banned the
use of olaquindox as a feed additive in 1999.[4] Similarly, China prohibited its use in food-
producing animals in 2018.[5] These actions were based on the principle that it is not possible
to establish a safe threshold for a genotoxic substance.

Risk Assessment by JECFA

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated olaquindox
on multiple occasions.

o Acceptable Daily Intake (ADI): JECFA concluded that it was unable to allocate an ADI for
olaquindox.[2][8] This decision was based on the genotoxic potential of the parent
compound and a lack of specific toxicity studies on its various metabolites.[1][8]

o Residues: Despite not setting an ADI, the Committee extended a temporary acceptance for
residues of olaquindox, noting that the parent drug is absent from muscle tissue after an
appropriate withdrawal period.[2][8] They established 3-methyl-quinoxaline-2-carboxylic acid
(MQCA) as the marker residue for monitoring compliance with good veterinary practices.[13]

Conclusion

The toxicological profile of olaquindox is defined by its potent genotoxic activity, which is
mediated primarily through the generation of reactive oxygen species and subsequent
oxidative DNA damage. While not considered a direct carcinogen, its ability to induce benign
tumors at high doses in animal models and its proven effects on the adrenal cortex are
significant safety concerns.[1][13] The pharmacokinetics show rapid absorption and excretion,
but the inherent hazards of the parent compound have overshadowed residue considerations.
[10][14]
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The inability of international expert bodies like JECFA to establish a safe level of exposure
(ADI) underscores the severity of the toxicological findings.[2][8] The resulting regulatory
actions, including its ban in the EU and China, reflect a global scientific consensus that the
risks associated with the use of olaquindox in food-producing animals are unacceptable.[4][5]
This case serves as a critical example of a veterinary drug withdrawn from the market due to a
comprehensive toxicological profile indicating a significant risk to public health.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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